molecular formula C7H12 B13753609 3-Methyl-2,5-hexadiene

3-Methyl-2,5-hexadiene

Cat. No.: B13753609
M. Wt: 96.17 g/mol
InChI Key: JBVMSEMQJGGOFR-UHFFFAOYSA-N
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Description

3-Methyl-2,5-hexadiene is an organic compound with the molecular formula C7H12. It is a type of diene, which means it contains two double bonds. This compound is known for its unique structure and reactivity, making it a subject of interest in various fields of chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methyl-2,5-hexadiene can be synthesized through various methods. One common approach involves the dehydrohalogenation of 3-methyl-2,5-dibromohexane. This reaction typically requires a strong base, such as potassium tert-butoxide, and is carried out under reflux conditions to facilitate the elimination of hydrogen bromide, resulting in the formation of the desired diene.

Industrial Production Methods

In an industrial setting, this compound can be produced through catalytic dehydrogenation of 3-methylhexane. This process involves the use of metal catalysts, such as platinum or palladium, at elevated temperatures to promote the removal of hydrogen atoms and the formation of double bonds.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2,5-hexadiene undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or ozone, leading to the formation of aldehydes, ketones, or carboxylic acids.

    Reduction: Hydrogenation of this compound using catalysts such as palladium on carbon can convert it into 3-methylhexane.

    Substitution: Halogenation reactions, such as the addition of bromine, can occur at the double bonds, resulting in the formation of dibromo derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Bromine (Br2) in an inert solvent like carbon tetrachloride (CCl4).

Major Products Formed

    Oxidation: Aldehydes, ketones, or carboxylic acids.

    Reduction: 3-Methylhexane.

    Substitution: 3-Methyl-2,5-dibromohexane.

Scientific Research Applications

3-Methyl-2,5-hexadiene has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: Studies have explored its potential as a ligand in coordination chemistry, where it can form complexes with metal ions.

    Medicine: Research is ongoing to investigate its potential as a building block for pharmaceuticals, particularly in the synthesis of compounds with biological activity.

    Industry: It is used in the production of polymers and other materials due to its ability to undergo polymerization reactions.

Mechanism of Action

The mechanism of action of 3-Methyl-2,5-hexadiene in chemical reactions involves the interaction of its double bonds with various reagents. For example, in oxidation reactions, the double bonds react with oxidizing agents to form intermediate epoxides, which then undergo further transformation to yield the final products. In reduction reactions, the double bonds are hydrogenated to form single bonds, resulting in the formation of saturated hydrocarbons.

Comparison with Similar Compounds

Similar Compounds

    1,3-Butadiene: Another diene with two double bonds separated by a single bond. It is more commonly used in the production of synthetic rubber.

    Isoprene: A diene with a similar structure but with a methyl group at a different position. It is a key building block in the synthesis of natural rubber.

    2,4-Hexadiene: A diene with double bonds at different positions. It has different reactivity and applications compared to 3-Methyl-2,5-hexadiene.

Uniqueness

This compound is unique due to its specific arrangement of double bonds and the presence of a methyl group, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound in organic synthesis and industrial applications.

Properties

Molecular Formula

C7H12

Molecular Weight

96.17 g/mol

IUPAC Name

4-methylhexa-1,4-diene

InChI

InChI=1S/C7H12/c1-4-6-7(3)5-2/h4-5H,1,6H2,2-3H3

InChI Key

JBVMSEMQJGGOFR-UHFFFAOYSA-N

Canonical SMILES

CC=C(C)CC=C

Origin of Product

United States

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